N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities
Mechanism of Action
Target of Action
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide is primarily targeted against Mycobacterium tuberculosis (MTB-H37Rv strain) . The compound has been recognized for its wide range of applications in medicinal chemistry, particularly as an antituberculosis agent .
Mode of Action
The compound interacts with its targets by inhibiting the mycobacterial membrane protein large 3 transporter (MmpL3) . This interaction results in significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
The compound affects the phosphatidylinositol-3-kinases (PI3K) pathway . PI3K are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase . This regulates various cellular functions including cell proliferation, growth, and differentiation .
Pharmacokinetics
A related study on n-(2-phenoxy) ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa) compounds showed good pharmacokinetic properties , which may suggest similar properties for this compound.
Result of Action
The compound exhibits potent inhibitory activity against MCF-7 and Hela cell lines . It also shows clear signs of apoptosis, including nuclear condensation and fragmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached.
Scientific Research Applications
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-bromo-N-(2-(4-bromophenoxy)ethyl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique benzyl and ethyl substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-14-16(20-11-7-6-10-15(20)19-14)17(21)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBURLJZQLMFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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